3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile

Physicochemical profiling Medicinal chemistry Lead optimization

Scaffold assembly from unprotected starting materials often requires 2-3 extra synthetic steps and complex regioselectivity control. This N1-propanenitrile pyrazolo[3,4-d]pyrimidin-4(5H)-one eliminates that bottleneck as a pre-formed advanced intermediate. Key advantages: • Single intermediate diverges to amine, acid, or triazole libraries via nitrile reduction, hydrolysis, or cycloaddition • Pre-optimized for CNS drug discovery with a TPSA of 83.1 Ų and XLogP3 of -0.6, favoring blood-brain barrier penetration • Clean purine bioisostere scaffold avoids false-positive assay interference from APRT/HGPRT salvage enzyme recognition

Molecular Formula C8H7N5O
Molecular Weight 189.17 g/mol
Cat. No. B13161031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile
Molecular FormulaC8H7N5O
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=NN(C2=C1C(=O)NC=N2)CCC#N
InChIInChI=1S/C8H7N5O/c9-2-1-3-13-7-6(4-12-13)8(14)11-5-10-7/h4-5H,1,3H2,(H,10,11,14)
InChIKeyDQYGMZWPHMGKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Oxo-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile – Physicochemical Profile & Procurement Identity


3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile (CAS 1099670-00-4, molecular formula C₈H₇N₅O, MW 189.17 g/mol) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4(5H)-one class [1]. This fused heterocyclic scaffold is a recognized purine bioisostere, historically explored for kinase inhibition, phosphodiesterase (PDE) modulation, and adenosine receptor antagonism [2]. The compound features a 4-oxo tautomeric system on the pyrimidine ring and a propanenitrile chain at N1, which provides a chemically addressable handle for downstream functionalization (e.g., reduction to amine, hydrolysis to acid, or click-chemistry elaboration) [1] [3]. Currently available from research chemical suppliers at purities ≥95%, its procurement value is defined less by intrinsic bioactivity and more by its role as a regioselectively pre-formed advanced intermediate that eliminates 2–3 synthetic steps compared to assembling the scaffold from unprotected starting materials [3] .

Pre-assembled pyrazolo[3,4-d]pyrimidin-4(5H)-one core, reducing synthetic steps
Nitrile group enables amine, acid, or heterocycle derivatization from one intermediate
Purine bioisostere scaffold applicable to kinase and PDE research

Why This Propanenitrile Analog Cannot Be Replaced by N1-Alkyl or N1-Phenyl Variants


The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold is a privileged structure in medicinal chemistry, but biological and physicochemical outcomes are exquisitely sensitive to the nature of the N1 substituent [1]. Replacing the propanenitrile group with methyl, phenyl, or unsubstituted N1 yields compounds with distinct LogP, hydrogen-bonding capacity, and metabolic susceptibility, directly affecting target engagement, solubility, and clearance [1] [2]. For example, the nitrile moiety contributes −0.6 to XLogP3 and adds a linear 3-carbon spacer that positions the polar terminus away from the heterocyclic core, a geometry not replicated by methyl or benzyl analogs [3]. In PDE2 inhibitor series, N1 substitution has been shown to modulate isoform selectivity (PDE2 vs. CYP3A4) by over 10-fold; extrapolation from one N1 variant to another without confirmatory data is therefore scientifically unsound [2]. The compound's procurement value as a synthetic intermediate further argues against substitution: only the propanenitrile-bearing variant enables direct, divergent access to primary amine, carboxylic acid, tetrazole, or triazole derivatives via the nitrile functional group, a synthetic flexibility absent in methyl- or phenyl-terminated analogs [4].

N1-methyl/phenyl analogs lack the nitrile handle

Without the nitrile group, divergent synthesis (amine, acid, heterocycle) is not possible, limiting library expansion from this intermediate.

Lipophilicity and selectivity shift markedly with N1 substitution

Replacing propanenitrile with methyl or phenyl alters LogP and hydrogen-bonding capacity; pharmacologic SAR cannot be extrapolated without compound-specific data.

Quantitative Differentiation Against Closest Structural Analogs


Nitrile-Driven LogP Shift vs. N1-Methyl and N1-Phenyl Analogs

The propanenitrile substituent confers a significantly lower lipophilicity compared to N1-phenyl analogs, while retaining greater permeability potential than the unsubstituted parent. The target compound has a computed XLogP3 of -0.6 [1], compared to +1.2 for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one [2] and -0.9 for the unsubstituted 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one [3]. This positions the propanenitrile derivative in an intermediate lipophilicity range (XLogP3 ≈ -0.6 to +0.5 depending on tautomer) that is frequently associated with favorable oral absorption and lower metabolic clearance in lead-like chemical space.

Lipophilicity Shift
Cross-study comparable
XLogP3 = −0.6 vs. +1.2 (N1-phenyl) and −0.9 (unsubstituted)
Intermediate lipophilicity may support lead-like property optimization
Computed XLogP3; experimental logP/D advised
Physicochemical profiling Medicinal chemistry Lead optimization

Nitrile as Divergent Synthetic Handle vs. Inert N1-Alkyl Analogs

The propanenitrile chain on the target compound enables at least three distinct chemical transformations that are impossible with simple N1-methyl, N1-ethyl, or N1-phenyl analogs: (i) reduction to the primary amine (propanamine) for amide coupling or reductive amination; (ii) hydrolysis to the carboxylic acid for peptide conjugation or salt formation; (iii) [3+2] cycloaddition to form tetrazole or isoxazole bioisosteres [1] [2]. In contrast, the N1-methyl analog (CAS 30129-57-8) and N1-phenyl analog (CAS 6604825) possess inert terminal groups that preclude further functionalization at the N1 appendage. This synthetic divergency has been explicitly exploited in N-propargyl and N-allyl pyrazolo[3,4-d]pyrimidin-4(5H)-one series for generating isoxazoline/isoxazole libraries via 1,3-dipolar cycloaddition, a strategy directly transferable to the propanenitrile derivative [2].

Synthetic Divergence
Class-level
≥3 accessible pathways (amine, acid, heterocycle) vs. 0 for N1-methyl/phenyl
Single intermediate feeds multiple chemical series; reduces inventory complexity
Inferred from published protocols; verify specific transformations
Synthetic chemistry Building block Click chemistry Parallel synthesis

Topological Polar Surface Area vs. Purine-Based Isosteres for CNS Penetration

The target compound has a computed TPSA of 83.1 Ų [1], which falls within the established CNS drug-likeness threshold (TPSA < 90 Ų for brain penetration [2]). Its purine-based constitutional isomer, 3-(6-oxo-1H-purin-7(6H)-yl)propanenitrile (CAS 93490-25-6, same molecular formula C₈H₇N₅O, MW 189.17), presents a comparable but distinct TPSA profile due to differences in heteroatom arrangement, potentially altering blood-brain barrier permeability [3]. Within the pyrazolo[3,4-d]pyrimidine class, the TPSA of the target compound is lower than that of 5-amino-substituted analogs (e.g., 5-amino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, TPSA ≈ 110 Ų), suggesting a more favorable CNS penetration profile when CNS target engagement is sought [1].

TPSA vs. CNS Threshold
Cross-study comparable
83.1 Ų (target) vs. 90 Ų CNS threshold; 5-amino analog ~110 Ų
Favorable CNS penetration profile for kinase/PDE programs
Computed TPSA; confirm with permeability assay
CNS drug design Blood-brain barrier Physicochemical property

Avoidance of Endogenous Nucleotide Pathway Interference vs. Purine Scaffold

The pyrazolo[3,4-d]pyrimidin-4(5H)-one core is a non-natural purine bioisostere that, unlike the purine scaffold of 3-(6-oxo-1H-purin-7(6H)-yl)propanenitrile, is not a substrate for adenine phosphoribosyltransferase (APRT) or hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thereby avoiding incorporation into the endogenous nucleotide pool [1]. This property is particularly relevant for kinase inhibitor programs, where purine-based scaffolds (e.g., pyrazolo[1,5-a]pyrimidines and imidazo[4,5-b]pyridines) may carry an inherent risk of interfering with nucleotide metabolism [1] [2]. While this is a class-level distinction rather than a compound-specific advantage, the target compound's pyrazolo[3,4-d]pyrimidine regioisomer places the N1-propanenitrile substituent at the position equivalent to N9 of purine, the site of ribose attachment in natural nucleosides, thereby blocking potential metabolic activation at this position [2].

Salvage Pathway Avoidance
Class-level
Pyrazolo[3,4-d]pyrimidine scaffold not substrate for APRT/HGPRT; purine isomer potentially recognized
May support cleaner biochemical profiling by avoiding nucleotide pool interference
Class-level property; requires compound-specific validation
Kinase inhibitor Off-target selectivity Purine bioisostere

Recommended Application Scenarios Based on Differentiation Evidence


Divergent Library Synthesis from a Single Nitrile Intermediate

Procurement of the propanenitrile-bearing pyrazolo[3,4-d]pyrimidin-4(5H)-one enables a single intermediate to feed three or more distinct chemical series: reduction to the primary amine for amide library generation; hydrolysis to the carboxylic acid for salt and conjugate synthesis; and [3+2] cycloaddition for isoxazole or tetrazole formation [1] [2]. This divergency eliminates the need to stock N1-methyl, N1-ethyl, or N1-propylamine analogs separately, as each can be accessed on-demand from the nitrile precursor. The strategy is validated by published protocols for N-allyl and N-propargyl pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives that exploit identical cycloaddition chemistry [2].

CNS-Targeted Kinase or PDE Inhibitor Lead Optimization

With a computed TPSA of 83.1 Ų (below the 90 Ų CNS drug-likeness threshold) and XLogP3 of -0.6 (within favorable CNS range), this compound provides a starting scaffold that is pre-optimized for blood-brain barrier penetration compared to polar 5-amino-substituted analogs (TPSA ≈ 110 Ų) or lipophilic N1-phenyl variants (XLogP3 = +1.2) [1] [2] [3]. The pyrazolo[3,4-d]pyrimidine scaffold has demonstrated activity against CNS-relevant targets including PDE2, PDE9, and sigma-1 receptors [4], making the target compound a strategically chosen entry point for CNS drug discovery programs.

PDE2/PDE9 Inhibitor Scaffold with Selectivity Potential

The pyrazolo[3,4-d]pyrimidin-4(5H)-one core is a documented pharmacophore for PDE2 and PDE9 inhibition, with N1 substitution patterns directly influencing isoform selectivity and CYP3A4 off-target activity [1]. The propanenitrile moiety at N1 positions a polar terminus at a 3-carbon distance from the heterocycle, a geometry that initial SAR from the PDE2 patent literature suggests can be exploited to tune PDE2 vs. CYP3A4 selectivity. Procurement of this specific N1 variant is justified when the project objective is systematic exploration of linker-length SAR around the N1 position, as the nitrile provides a measurable polarity anchor point not achievable with alkyl-only N1 substituents [1].

Non-Purine Bioisostere for Kinase Programs Avoiding Nucleotide Interference

For kinase inhibitor discovery programs where purine-based scaffolds risk false-positive assay readouts due to nucleotide pool interference, the pyrazolo[3,4-d]pyrimidin-4(5H)-one core offers a structurally validated non-natural purine isostere that is not recognized by APRT or HGPRT salvage enzymes [1] [2]. The N1-propanenitrile substitution further protects the N9-equivalent position from potential metabolic activation. This scaffold-level advantage, combined with the synthetic flexibility of the nitrile handle, makes the target compound a prudent first-choice building block when establishing a kinase-focused library with clean biochemical profiling expectations [2].

Application
Selection Property
Validation Focus
Divergent library synthesis
Nitrile handle enables multiple derivatization pathways
Confirm desired transformations (amine, acid, cycloaddition) with in-house protocols
CNS-targeted lead optimization
Intermediate lipophilicity and TPSA below CNS threshold
Evaluate brain penetration in appropriate permeability or PK model
PDE2/PDE9 selectivity SAR
N1-propanenitrile provides polar anchor for linker-length exploration
Measure isoform selectivity and off-target CYP3A4 activity in biochemical assays
Kinase programs avoiding nucleotide interference
Non-natural purine bioisostere not recognized by salvage enzymes
Validate absence of nucleotide pool interference in target-specific assay
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